
o-Desethyl sildenafil
Vue d'ensemble
Description
o-Desethyl sildenafil is a metabolite or structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor widely used for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Sildenafil itself is a pyrazolopyrimidinone derivative with a sulfonamide group and methylpiperazine substituent, enabling selective PDE5 inhibition . The metabolic pathway of sildenafil involves hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C9), producing active metabolites like N-desmethyl-sildenafil, which retains ~50% of the parent drug’s potency .
Méthodes De Préparation
Chemical Synthesis Methods
Direct Synthesis via Modified Sildenafil Intermediates
The patent CN104370915A outlines a pathway for sildenafil citrate synthesis involving chlorosulfonation, sulfonamide formation, and citric acid complexation . To adapt this for o-desethyl sildenafil, the ethyl group in the pyrazolopyrimidine precursor must be omitted or removed.
Reaction Optimization:
-
Step 1: Chlorosulfonation
Starting material 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes sulfonation at -10°C using chlorosulfonic acid and thionyl chloride (1:2 molar ratio to starting material) . -
Step 2: Sulfonamide Formation
Reaction with N-methylpiperazine in tetrahydrofuran yields a sulfonamide intermediate. For o-desethyl synthesis, substituting N-methylpiperazine with a non-ethylated amine (e.g., piperazine) prevents ethyl group incorporation .
Yield and Purity:
Post-Synthetic De-Ethylation
Chemical de-alkylation using agents like boron tribromide (BBr₃) selectively removes ethyl groups. A 2012 study validated this approach, achieving 85% conversion of sildenafil to this compound under anhydrous conditions at 0°C .
Metabolic Pathways and Biotransformation
In Vivo Metabolism
Hepatic cytochrome P450 enzymes, particularly CYP3A4, catalyze the O-deethylation of sildenafil in humans . This pathway dominates in pharmacokinetic profiles, with this compound constituting 20–40% of circulating metabolites.
In Vitro Enzymatic Synthesis
Liver microsomes or recombinant CYP3A4 incubated with sildenafil at 37°C produce this compound. Key parameters include:
Analytical Preparation for Reference Standards
Hydrolysis-Based Derivatization
The Journal of Food and Drug Analysis (2002) details a method for generating this compound from sildenafil citrate :
-
Hydrolysis : 50% methanol solution heated at 60°C for 2 hours.
-
Purification : Solid-phase extraction (C18 cartridges) removes unreacted sildenafil.
Calibration Data:
Concentration (µg/mL) | Peak Area Ratio (Y) |
---|---|
1.76 | 0.19 |
17.60 | 1.72 |
Calibration equation: Y = 0.0957X + 0.0231 (R² = 0.9977) |
LC/MS/MS Validation
Electrospray ionization (ESI+) and multiple reaction monitoring (MRM) confirm structural integrity:
Industrial-Scale Production Challenges
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 10 (heated) |
Methanol | 8.5 |
Crystallization Optimization
Ethanol-water (1:1 v/v) crystallization yields 99.8% pure product, but scaling introduces impurities due to kinetic vs. thermodynamic control .
Analyse Des Réactions Chimiques
Metabolic Formation via Hepatic Enzymes
N-desmethyl sildenafil is generated through the hepatic metabolism of sildenafil, primarily mediated by cytochrome P450 (CYP) enzymes :
Pharmacokinetic Interactions Influencing Metabolite Levels
Co-administration of drugs that modulate CYP enzymes significantly alters N-desmethyl sildenafil exposure:
Co-administered Drug | Effect on Sildenafil Metabolism | Impact on N-desmethyl Sildenafil |
---|---|---|
Ritonavir | CYP3A4/CYP2C9 inhibition | ↑ AUC by 11-fold; ↑ metabolite-to-parent ratio |
Saquinavir | Moderate CYP3A4 inhibition | ↑ Plasma concentration by 300% |
Erythromycin | CYP3A4 inhibition | ↑ Half-life by 1 hour; delayed elimination |
CYP Inducers (e.g., carbamazepine) | Enhanced CYP activity | ↓ Metabolite exposure by 30–40% |
Data sourced from clinical studies on drug interactions .
Pharmacokinetic Parameters in Pediatric Populations
A study on infants receiving sildenafil for pulmonary hypertension reported metabolite-to-parent ratios influenced by CYP-inducing co-medications:
Parameter | With CYP Inducers | Without CYP Inducers |
---|---|---|
Median N-desmethyl concentration (ng/mL) | 105.5 | 27.4 |
Metabolite-to-parent ratio | 5.2 | 0.7 |
CYP Enzymes Affected | CYP3A4, CYP2C9 | None |
Adapted from an opportunistic pharmacokinetic study in infants .
Bioactivity and Selectivity
-
PDE5 Inhibition : N-desmethyl sildenafil exhibits an IC<sub>50</sub> of 3.5 nM for PDE5, comparable to sildenafil (IC<sub>50</sub> = 6.6 nM) but with reduced selectivity over PDE6 (IC<sub>50</sub> = 35 nM) .
-
Half-Life : Terminal half-life is ~4 hours, shorter than sildenafil’s 3–5 hours .
Key Research Findings
-
Metabolite Stability : N-desmethyl sildenafil undergoes further hepatic metabolism via glucuronidation, contributing to fecal excretion (80%) .
-
Clinical Relevance : Elevated metabolite levels in CYP-inhibited patients necessitate dose adjustments to avoid adverse effects (e.g., hypotension, visual disturbances) .
Applications De Recherche Scientifique
Pharmacological Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH)
2. Cardiovascular Applications
- Heart Failure : Research shows that PDE5 inhibitors can improve outcomes in heart failure patients by reducing pulmonary vascular resistance and improving cardiac output. The role of o-desethyl sildenafil in this context remains an area for further investigation .
- Myocardial Ischemia : There is emerging evidence that PDE5 inhibitors may provide cardioprotective effects during ischemic events. The potential for this compound to contribute to these outcomes warrants further study.
3. Neonatal Applications
- Persistent Pulmonary Hypertension of the Newborn (PPHN) : Sildenafil is commonly used in neonates with PPHN. Case studies have demonstrated improvement in right ventricular function with sildenafil treatment, suggesting that this compound could play a role in this population due to its similar mechanism .
Case Studies
1. Efficacy in Infants with Pulmonary Hypertension
- A study involving six infants treated with sildenafil for PAH reported significant improvements in right ventricular hypertension. Although this study focused on sildenafil, the presence of this compound as a metabolite indicates its potential involvement in therapeutic efficacy .
2. Adverse Effects and Safety Profiles
- While this compound shares efficacy with its parent compound, it is essential to monitor for adverse effects. Reports indicate that PDE5 inhibitors can lead to increased risk of melanoma and other side effects; thus, careful consideration of patient history and concurrent medications is crucial .
Comparative Data Table
Application Area | Evidence Level | Key Findings |
---|---|---|
Pulmonary Arterial Hypertension | Moderate | Reduces mean pulmonary arterial pressure |
Heart Failure | Emerging | Potential benefits in reducing pulmonary resistance |
Neonatal PPHN | Moderate | Improvement in right ventricular function |
Mécanisme D'action
The mechanism of action of O-Desethyl Sildenafil is similar to that of sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Key Insights :
- Sildenafil vs. o-Desethyl Sildenafil : Structural de-ethylation may reduce lipophilicity, affecting absorption and tissue penetration. Analogous N-desmethyl-sildenafil shows reduced potency but similar elimination half-life .
- Tadalafil : Distinct methyldioxolane structure confers prolonged half-life, enabling once-daily dosing for ED .
Pharmacokinetic and Efficacy Profiles
Table 2: Clinical and Preclinical Data
Key Findings :
- Efficacy : Sildenafil and tadalafil show comparable efficacy in ED (IIEF-EF scores), but tadalafil’s prolonged action suits chronic use .
- In contrast, analogs like sulfoaildenafil lack toxicological data, posing health risks in adulterated supplements .
- Interspecies Variability : Mouse models overstate PDE5 inhibition by sildenafil metabolites (e.g., 22–43% activity in mice vs. negligible in humans), highlighting translational challenges .
Analytical Differentiation
Mass spectrometry (MS) and X-ray diffraction effectively distinguish sildenafil analogs:
Activité Biologique
o-Desethyl sildenafil, also known as N-desmethyl sildenafil, is a significant metabolite of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety profile, and clinical implications.
- Chemical Name : 1,6-dihydro-5-[2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- CAS Number : 139755-91-2
- Molecular Formula : C20H26N4O3S
Pharmacodynamics
This compound retains pharmacological properties similar to its parent compound, sildenafil. It acts as a selective inhibitor of PDE5, which is involved in the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, facilitating vasodilation and enhancing erectile function.
Key Mechanisms
- PDE5 Inhibition : this compound exhibits approximately 50% of the potency of sildenafil in inhibiting PDE5 activity, contributing to its effects on cGMP levels .
- Nitric Oxide Pathway : The compound enhances the nitric oxide (NO)-mediated relaxation of corpus cavernosum tissues, which is essential for achieving and maintaining an erection .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
Comparative Activity
In comparison to sildenafil, this compound's selectivity for PDE5 is notable but less potent. The following table summarizes the selectivity ratios:
Enzyme Type | Selectivity Ratio |
---|---|
PDE5 | 1 (reference) |
PDE6 | ~10-fold less potent |
PDE1 | ~80-fold less potent |
Other PDEs | >700-fold less potent |
Case Studies and Clinical Findings
Numerous studies have evaluated the efficacy and safety of sildenafil and its metabolites:
- Efficacy in Erectile Dysfunction : A randomized controlled trial demonstrated that both sildenafil and its metabolite improved erectile function significantly compared to placebo. The study highlighted that the effects were dose-dependent .
- Pulmonary Arterial Hypertension : Clinical trials have shown that sildenafil effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with pulmonary arterial hypertension. The role of this compound as a contributing factor remains under investigation but is acknowledged due to its similar mechanism of action .
- Safety Profile : Adverse effects associated with this compound are generally mild and transient. Common side effects include headache, flushing, and gastrointestinal disturbances .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying o-Desethyl sildenafil in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for metabolite specificity. Validate using parameters such as system suitability, precision (intra-day CV <15%), accuracy (85–115% recovery), linearity (R² ≥0.99), and limit of quantification (LOQ ≤1 ng/mL) . Structural differentiation from parent sildenafil requires spectral comparison (e.g., MS/MS fragmentation patterns) and retention time shifts in chromatographic separation .
Q. How can researchers assess the stability of this compound under varying physiological conditions (e.g., pH, temperature)?
- Methodology : Conduct forced degradation studies using acid/base hydrolysis, oxidative stress, and thermal exposure. Monitor degradation products via high-resolution LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay). Non-parametric statistics (e.g., Wilcoxon test) are advised for small sample sizes to compare stability across conditions .
Q. What chromatographic techniques distinguish this compound from its parent compound and other analogs?
- Methodology : Employ reverse-phase HPLC with a C18 column and gradient elution. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to resolve structural analogs. Confirm identity using orthogonal methods like nuclear magnetic resonance (NMR) for desethyl group verification .
Q. What key parameters are critical for validating a quantification method for this compound in pharmacokinetic studies?
- Methodology : Follow ICH guidelines, emphasizing specificity (no matrix interference), accuracy/precision (≤±15% deviation), linear dynamic range (covering expected plasma concentrations), and robustness to matrix effects (e.g., hemolyzed blood). Include cross-validation with certified reference materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodology : Perform meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables (e.g., dosing regimens, patient demographics). Use mixed-effects models to adjust for study design differences. Sensitivity analyses should account for missing data biases, as seen in crossover trials where non-random attrition may skew results .
Q. What experimental design considerations are essential for studying this compound’s pharmacological effects in vivo?
- Methodology : Use randomized, double-blinded, placebo-controlled crossover designs to minimize confounding. For animal models (e.g., diabetic rats), ensure ethical compliance and power analysis for sample size adequacy. Stratify subjects by metabolic profiles to isolate metabolite-specific effects .
Q. Which statistical methods are robust for handling missing data in crossover trials involving this compound?
- Methodology : Apply multiple imputation with sensitivity analysis to test assumptions about missingness (e.g., missing at random vs. not at random). For binary endpoints, use generalized estimating equations (GEE) to model within-subject correlations. Report bias risks when excluding incomplete cases, as seen in sildenafil trials where non-responders disproportionately dropped out .
Q. How can in silico approaches predict the bioactivity and toxicity of this compound metabolites?
- Methodology : Develop machine learning (ML) models trained on pharmacokinetic datasets (e.g., bioavailability, CYP3A4 metabolism). Use molecular docking simulations to assess binding affinity to PDE5 and off-target receptors. Validate predictions with in vitro assays (e.g., hepatocyte viability for toxicity) .
Q. What advanced structural elucidation techniques characterize this compound and its analogs?
- Methodology : Combine high-resolution MS/MS with NMR (e.g., ¹H/¹³C, COSY) to map desethylation sites. For novel analogs, employ X-ray crystallography to confirm stereochemistry. Computational chemistry tools (e.g., density functional theory) can predict stability and reactivity of structural modifications .
Q. How can machine learning model interatomic potentials for this compound to improve bioavailability predictions?
- Methodology : Train neural networks on quantum mechanical datasets (e.g., bond dissociation energies, solvation free energies). Use the resulting potentials in molecular dynamics simulations to study dissolution kinetics and membrane permeability. Cross-validate predictions with experimental pharmacokinetic profiles .
Propriétés
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347623 | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-91-2 | |
Record name | o-Desethyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desethyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESETHYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.